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molecular formula C7H6ClIO B183460 (5-Chloro-2-iodophenyl)methanol CAS No. 82386-90-1

(5-Chloro-2-iodophenyl)methanol

Cat. No. B183460
M. Wt: 268.48 g/mol
InChI Key: MGLGJZWGRMOAJS-UHFFFAOYSA-N
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Patent
US04431808

Procedure details

A mixture of 41.6 g of phosphorus tribromide, 25 ml of benzene and 8.2 ml of pyridine is prepared while cooling and while stirring it is treated dropwise at a maximum temperature of 10° C. with 108.3 g of 5-chloro-2-iodobenzyl alcohol. Then, it is stirred for 4 hours at room temperature and for 1 hour at 50° C. After cooling, it is diluted with 120 ml of chloroform, the mixture washed with 25 ml of 5% hydrochloric acid, a 5% sodium hydroxide solution and with water, dried with magnesium sulfate and evaporated. There are obtained 126 g (95%) of crude 5-chloro-2-iodobenzyl bromide melting at 75°-79° C. The pure product is obtained by crystallization from a mixture of benzene and petroleum ether, m.p. 77°-79° C.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
108.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].C1C=CC=CC=1.N1C=CC=CC=1.[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([I:26])=[C:22]([CH:25]=1)[CH2:23]O>C(Cl)(Cl)Cl>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([I:26])=[C:22]([CH:25]=1)[CH2:23][Br:2]

Inputs

Step One
Name
Quantity
41.6 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
8.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
108.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(CO)C1)I
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
Then, it is stirred for 4 hours at room temperature and for 1 hour at 50° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture washed with 25 ml of 5% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 5% sodium hydroxide solution and with water, dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(CBr)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 126 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 247.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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